6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride

Lipophilicity LogP N-benzyl

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride (CAS 1394041-69-0) is a conformationally constrained bicyclic β-amino acid building block. It features a saturated 3-azabicyclo[3.1.1]heptane core—a recognized bioisostere of meta-substituted pyridine—with a quaternary 6-amino-6-carboxylic acid center and an N-benzyl substituent.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.23
CAS No. 1394041-69-0
Cat. No. B2365208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride
CAS1394041-69-0
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.23
Structural Identifiers
SMILESC1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H18N2O2.2ClH/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,17,18);2*1H
InChIKeyPJHMRVZETPAFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Dihydrochloride: Structural and Procurement-Relevant Profile


6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride (CAS 1394041-69-0) is a conformationally constrained bicyclic β-amino acid building block. It features a saturated 3-azabicyclo[3.1.1]heptane core—a recognized bioisostere of meta-substituted pyridine—with a quaternary 6-amino-6-carboxylic acid center and an N-benzyl substituent [1]. The dihydrochloride salt form (C₁₄H₂₀Cl₂N₂O₂, MW 319.23) delivers enhanced aqueous solubility relative to the free base (CAS 1251925-15-1) . The compound is supplied at ≥95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors .

Why Generic Substitution of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Dihydrochloride Carries Procurement Risk


Even closely related azabicycloalkane building blocks cannot be interchanged without altering key physicochemical and pharmacological parameters. The 3-azabicyclo[3.1.1]heptane scaffold creates a unique spatial arrangement of the nitrogen atom and exit vectors that differs from the more strained [3.1.0]hexane or monocyclic piperidine analogs [1]. The N-benzyl group contributes critical lipophilicity, driving a LogP shift of nearly 2 log units compared with the debenzylated core [2]. The 6-amino-6-carboxylic acid quaternary center imposes backbone dihedral constraints distinct from the 1-carboxylic acid isomer (3,5-methanonipecotic acid), which is a nonchiral β-amino acid with different conformational preferences [3]. Finally, the dihydrochloride salt form significantly improves aqueous solubility and handling properties versus the neutral free base, impacting dissolution rates, formulation behaviour, and salt-exchange compatibility in downstream synthetic steps .

Quantitative Differentiation Guide for 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Dihydrochloride vs. Closest Analogs


Lipophilicity Control: N-Benzyl Substituent Elevates LogP by 5.4 Log Units Over the Debenzylated Carboxylic Acid Core

The free base form of the target compound (CAS 1251925-15-1) has a calculated LogP of 0.9204 . In stark contrast, the debenzylated analog 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride—lacking the N-benzyl group—has a LogP of -2.77 [1], representing a 3.69 log unit difference. Compared with the stripped core scaffold 3-azabicyclo[3.1.1]heptane (LogP 0.9446) , the combined effect of the 6-carboxylic acid and N-benzyl substitution produces a calculated LogP of approximately 1.76 for the dihydrochloride salt , providing a balanced lipophilicity profile suitable for both aqueous solubility and membrane permeability in peptide and drug-lead contexts.

Lipophilicity LogP N-benzyl Bioisostere Medicinal Chemistry

Aqueous Solubility Advantage: Dihydrochloride Salt Format Delivers Order-of-Magnitude Solubility Gains Documented for the 3-Azabicyclo[3.1.1]heptane Scaffold Class

Published studies on the 3-azabicyclo[3.1.1]heptane scaffold demonstrate that incorporation of this core in place of a pyridine ring in the antihistamine drug Rupatadine increased aqueous solubility from 29 µM to 365 µM, a >12.6-fold improvement [1]. The target compound is supplied as the dihydrochloride salt, a form known to further enhance aqueous solubility versus the free base through ionization of the basic nitrogen centers . The Fluorochem product record lists a calculated LogP of -1.514 for the dihydrochloride salt , substantially lower than the free base LogP of 0.9204 , indicating significantly increased hydrophilicity and predicted aqueous solubility. The free base form (CAS 1251925-15-1) is also commercially available for applications requiring the neutral species.

Aqueous Solubility Salt Form Dihydrochloride Drug Discovery Formulation

Conformational Restriction: Fsp3 of 0.5 and the Bioisosteric Replacement Advantage Over Planar Pyridine (Fsp3 = 0)

The target compound possesses a fraction sp³ (Fsp3) of 0.5 , placing it squarely in the range associated with improved clinical success rates for oral drug candidates. This contrasts with pyridine (Fsp3 = 0), the aromatic heterocycle it is designed to replace in bioisosteric strategies. Published work by Dibchak et al. (2023) demonstrates that replacing the pyridine ring of Rupatadine with a 3-azabicyclo[3.1.1]heptane unit increases Fsp3 from 0.31 to 0.54 and improves aqueous solubility by >12-fold while maintaining target binding [1]. The additional benzyl and quaternary amino acid substituents on the target compound further differentiate it within the scaffold class, providing a pre-functionalized building block that avoids the need for late-stage installation of the amino acid moiety onto the aza-BCHP core [2].

Fsp3 Conformational Constraint Bioisostere Pyridine Replacement Drug Design

Carboxylic Acid pKa Shift: The [3.1.1] Bicyclic Framework Modulates Acidity Relative to Monocyclic Piperidine Carboxylic Acids

The carboxylic acid group in the structurally related 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride has a predicted pKa of 4.16 [1]. This is notably different from the monocyclic analog piperidine-4-carboxylic acid (isonipecotic acid), which has reported pKa values of pKa1 = 3.73 (carboxylic acid) and pKa2 = 10.72 (piperidine NH⁺) [2], or alternatively pKa1 = 3.09 and pKa2 = 9.95 . The bicyclic [3.1.1] framework reduces the basicity of the bridge nitrogen (pKa ~5–7 estimated) compared with the piperidine nitrogen (pKa ~10), altering the zwitterionic equilibrium at physiological pH. For the target compound, the N-benzyl substituent further modulates the nitrogen basicity, creating a distinct protonation profile that affects both salt form stability and reactivity in pH-dependent synthetic transformations such as amide bond formation.

pKa Acidity Zwitterion Peptide Coupling Physicochemical Property

Gram-Scale Synthetic Accessibility and Batch QC Consistency: Differentiating a Production-Ready Building Block from Exploratory Analogs

The 3-azabicyclo[3.1.1]heptane scaffold class has been demonstrated at multigram scale via reduction of spirocyclic oxetanyl nitriles, with the parent 3-aza-BCHP hydrochloride produced in 40 g batches [1]. The target compound's precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, was developed via an efficient two-step multigram synthesis [2]. The target compound is commercially available at >95% purity from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC [REFS-3, REFS-4]. This contrasts with the analogous [3.1.0]hexane scaffold (e.g., 6-amino-3-benzyl-3-azabicyclo[3.1.0]hexane, CAS 151860-17-2), which introduces additional ring strain (cyclopropane) and has fewer characterized derivatives in the peer-reviewed literature, representing higher synthetic risk and less established QC benchmarks.

Scalability Gram-Scale Synthesis Quality Control Building Block Procurement

Recommended Application Scenarios for 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Dihydrochloride Based on Verified Evidence


Conformationally Constrained Peptidomimetic Design Requiring a Quaternary α,α-Disubstituted Amino Acid Core

The 6-amino-6-carboxylic acid quaternary center provides a rigid, non-epimerizable amino acid residue for incorporation into peptide backbones. Unlike the 1-carboxylic acid isomer (3,5-methanonipecotic acid), which is a β-amino acid, the target compound places the amino and carboxyl groups on the same carbon within the bicyclic framework, creating an α,α-disubstituted motif that enforces local backbone helicity or turn conformations. The dihydrochloride salt ensures solubility in aqueous coupling buffers (supported by the >12-fold solubility gain documented for the scaffold class in Rupatadine analogs [1]), while the N-benzyl group provides a UV-detectable chromophore for HPLC monitoring of coupling reactions. This application is recommended over monocyclic alternatives (e.g., α-methyl-4-piperidinecarboxylic acid) where the absence of the second ring constraint results in greater conformational flexibility and potential epimerization at the α-carbon.

Bioisosteric Replacement of 3,5-Disubstituted Pyridine or meta-Substituted Phenyl Rings in Lead Optimization

The 3-azabicyclo[3.1.1]heptane core is a validated saturated bioisostere of meta-substituted pyridine, as demonstrated by the Rupatadine case study where pyridine replacement with 3-aza-BCHP improved aqueous solubility from 29 µM to 365 µM and increased Fsp3 from 0.31 to 0.54 [2]. The target compound's pre-installed amino acid functionality enables direct incorporation into drug-like molecules via amide bond formation without requiring additional scaffold functionalization. The N-benzyl group can serve as a synthetic handle for hydrogenolytic debenzylation to the free NH scaffold for further diversification, or be retained as a lipophilic pharmacophore element. This scenario is preferred over de novo scaffold synthesis when the program timeline requires rapid SAR exploration with a commercially available, QC-documented building block.

Synthesis of PROTAC Degraders and Bifunctional Molecules Requiring a Rigid Linker with Defined Exit Vector Geometry

The [3.1.1] bicyclic framework provides well-defined exit vector angles (as characterized by Semeno et al. 2024 for related bicyclo[m.n.k]alkane building blocks [3]), making it suitable as a rigid linker element in proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The 6-amino group and 6-carboxylic acid group offer orthogonal functionalization points for sequential conjugation to target-protein ligands and E3 ligase recruiting elements. The Fsp3 of 0.5 contributes to favorable physicochemical properties that can mitigate the high molecular weight and poor permeability often associated with PROTAC molecules. Compared with the [3.1.0]hexane analog, the [3.1.1]heptane scaffold offers reduced ring strain and potentially greater metabolic stability while maintaining a comparable spatial separation between exit vectors.

Combinatorial Library Synthesis Leveraging Multi-Vendor Availability and Batch-to-Batch QC Consistency

With confirmed availability from at least five independent suppliers (Bidepharm, Leyan, Chemscene, Fluorochem, ChemBase/Enamine) at ≥95% purity and documented QC (NMR, HPLC, GC) , this building block is suitable for incorporation into parallel synthesis or DNA-encoded library (DEL) production workflows where batch-to-batch consistency is critical. The dihydrochloride salt's LogP of -1.514 indicates compatibility with aqueous reaction conditions, while the free base form (also commercially available, LogP 0.9204) can be procured for reactions requiring organic solvent compatibility. This dual-format availability provides procurement flexibility that is not available for many exploratory bicyclic amino acid scaffolds limited to a single salt form or vendor.

Quote Request

Request a Quote for 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.